molecular formula C14H16N4O2S B6519996 3-(4-methoxyphenyl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide CAS No. 933006-92-9

3-(4-methoxyphenyl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide

Cat. No.: B6519996
CAS No.: 933006-92-9
M. Wt: 304.37 g/mol
InChI Key: QYLMYJGDKZGUBQ-UHFFFAOYSA-N
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Description

The compound “3-(4-methoxyphenyl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide” is a derivative of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole . These derivatives have been studied as potential therapeutic candidates against urease-positive microorganisms . They have been found to exhibit significant antifungal activities .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives involves the design and synthesis of new series of these compounds . The compounds are evaluated against the urease enzyme, with IC50 values ranging from 0.87±0.09 to 8.32±1.21 µM . The most potent derivative exhibits a competitive type of inhibition .


Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives is crucial for their activity. The presence of phenyl groups at the C-3 position and electron-donating groups, particularly –OH on the phenyl ring, favor the activity .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives include the reaction of the compound with two equivalents of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol in refluxing ethanol, in the presence of a catalytic amount of piperidine .


Physical and Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives are influenced by their molecular structure. The presence of phenyl groups at the C-3 position and electron-donating groups, particularly –OH on the phenyl ring, favor the activity .

Mechanism of Action

Target of Action

The compound, also known as “F2079-0152” or “CCG-194681”, is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine . This class of compounds has been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . The primary targets of this compound are PARP-1 and EGFR . PARP-1 is a key enzyme involved in DNA repair, while EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation .

Mode of Action

The compound interacts with its targets, leading to inhibition of both PARP-1 and EGFR . This dual inhibition disrupts DNA repair pathways and cell proliferation, respectively . The compound’s interaction with these targets induces apoptosis, or programmed cell death .

Biochemical Pathways

The compound affects the DNA repair and cell proliferation pathways. By inhibiting PARP-1, it disrupts the DNA repair pathway, making cells more vulnerable to DNA damage . By inhibiting EGFR, it disrupts the cell proliferation pathway, reducing the growth and division of cells .

Result of Action

The compound’s action results in significant cytotoxic activities against certain cancer cells . For instance, it has been found to exhibit better cytotoxic activities against MDA-MB-231 (a breast cancer cell line) than the drug Erlotinib . It induces apoptosis in these cells, arresting the cell cycle at the G2/M phase . Treatment with the compound upregulates P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while downregulating the Bcl2 level .

Future Directions

The future directions in the research of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives could involve the design and synthesis of new series of these compounds with improved therapeutic potential against urease-positive microorganisms . Further studies could also focus on the optimization of the synthesis process and the exploration of other potential therapeutic applications .

Properties

IUPAC Name

N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S/c1-20-11-5-2-10(3-6-11)4-7-12(19)15-13-16-17-14-18(13)8-9-21-14/h2-3,5-6H,4,7-9H2,1H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLMYJGDKZGUBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=NN=C3N2CCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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